molecular formula C18H22N2O3 B11376962 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide

Cat. No.: B11376962
M. Wt: 314.4 g/mol
InChI Key: LYDPLGBNKZASHQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 2-methylbenzamide core linked to an ethyl chain substituted with a morpholine (a six-membered ring containing oxygen and nitrogen) and a furan-2-yl group. The ethyl bridge allows conformational flexibility, which may influence binding to biological targets.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C18H22N2O3/c1-14-5-2-3-6-15(14)18(21)19-13-16(17-7-4-10-23-17)20-8-11-22-12-9-20/h2-7,10,16H,8-9,11-13H2,1H3,(H,19,21)

InChI Key

LYDPLGBNKZASHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with N-(2-furan-2-yl-2-morpholin-4-yl)ethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and morpholine rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues in the active site of proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Prediction : The target’s furan and morpholine groups may synergize for binding to enzymes or receptors, but in vitro data are needed to confirm this.
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., nitro in ) could modulate the benzamide’s electronic profile for enhanced activity .
  • Comparative Toxicity : Fenfuram’s pesticidal activity () raises questions about the target’s safety profile, necessitating ADMET studies.

Biological Activity

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methylbenzamide, also known as D232-0201, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N2O3. The compound features a furan ring, a morpholine ring, and a benzamide moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC18H22N2O3
IUPAC NameThis compound
Molecular Weight302.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The furan and morpholine rings likely engage with various biological macromolecules, influencing enzymatic and receptor activities. The benzamide group has been shown to modulate the activity of certain enzymes and receptors, leading to therapeutic effects in various disease models.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits antiproliferative effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • K562 (chronic myeloid leukemia)
  • MV4-11 (biphenotypic leukemia)

In a study involving these cell lines, treatment with this compound resulted in significant reductions in cell viability at concentrations as low as 10 µM after 48 hours of exposure .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary results indicate effectiveness against various bacterial strains, suggesting a potential role in treating infections. Further research is needed to elucidate the specific mechanisms behind this activity.

Comparative Studies

Comparative analysis with similar compounds reveals that this compound possesses unique properties that enhance its biological activity:

Compound NameBiological Activity
N-[2-(furan-2-yl)ethyl]acetamideModerate anticancer activity
4-(2-Morpholin-4-yl)anilineLimited antimicrobial effects
4-MethylbenzamideLesser potency compared to D232-0201

Case Studies

Case Study 1: Anticancer Screening
A comprehensive screening of this compound against multiple cancer cell lines revealed IC50 values significantly lower than those reported for standard chemotherapeutics such as doxorubicin, indicating a promising candidate for further development .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL, demonstrating its potential as an antimicrobial agent .

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